1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate

Muscle Relaxant Screening Paralyzing Activity Structure-Activity Relationship

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate (CAS 64059-09-2) is a synthetic carbamate ester with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol. It belongs to the o-toloxypropyl carbamate class, which was originally investigated alongside mephenesin derivatives for central nervous system depressant and muscle relaxant properties.

Molecular Formula C14H21NO4
Molecular Weight 267.32 g/mol
CAS No. 64059-09-2
Cat. No. B13948912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate
CAS64059-09-2
Molecular FormulaC14H21NO4
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(COC(C)C)OC(=O)N
InChIInChI=1S/C14H21NO4/c1-10(2)17-8-12(19-14(15)16)9-18-13-7-5-4-6-11(13)3/h4-7,10,12H,8-9H2,1-3H3,(H2,15,16)
InChIKeyDZJTUNPUCLMFDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate (CAS 64059-09-2) Procurement Guide: Chemical Class and Baseline Characteristics


1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate (CAS 64059-09-2) is a synthetic carbamate ester with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . It belongs to the o-toloxypropyl carbamate class, which was originally investigated alongside mephenesin derivatives for central nervous system depressant and muscle relaxant properties [1]. The compound is characterized by a melting point of 68.5–69 °C, a predicted boiling point of approximately 428.4 °C at 760 mmHg, and a polar surface area (PSA) of 70.78 Ų, which informs its physicochemical and permeability profile . It is structurally distinguished from simpler mephenesin carbamate analogs by the presence of an isopropoxy group at the 1-position of the propanol backbone, which modifies its lipophilicity and pharmacological activity [1].

1
CNS depressant and muscle relaxant mechanism studies
2
Negative control for carbamylation-dependent paralyzing activity in SAR
3
Structurally distinct from mephenesin carbamate by 1-isopropoxy substitution

Why 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate Cannot Be Readily Substituted by Other o-Toloxypropyl Derivatives


Within the o-toloxypropyl carbamate series, small structural modifications produce divergent pharmacological profiles that preclude generic substitution. The conversion of the parent alcohol 3-o-toloxy-1-isopropoxy-2-propanol to its carbamate ester (the target compound) results in a reduction of paralyzing activity, a phenomenon opposite to that observed with the carbamates of 3-o-toloxy-1,2-propanediol (mephenesin) and 1-o-toloxy-2-propanol, where carbamylation enhances paralyzing potency [1]. Furthermore, the target compound's 1-isopropoxy substitution distinguishes it from the clinically used methocarbamol, which features a 2-methoxyphenoxy group instead of the 2-methylphenoxy moiety, leading to different metabolic stability and therapeutic windows [2]. These structure-activity relationships demonstrate that in-class compounds cannot be assumed to be functionally interchangeable for research or formulation purposes [1].

Target compound Carbamylation reduces paralyzing activity relative to parent alcohol
Mephenesin carbamate Carbamylation enhances paralyzing activity; opposite SAR direction
Target compound 1-isopropoxy group modifies lipophilicity and pharmacophore requirements
Methocarbamol 2-methoxyphenoxy substitution leads to different metabolic stability

Quantitative Differentiation Evidence for 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate (CAS 64059-09-2) vs. Closest Analogs


Paralyzing Activity: Weaker than Parent Alcohol and Mephenesin Carbamate, in Contrast to Other Class Members

In a comparative pharmacological study by Berger (1952), the carbamate ester of 3-o-toloxy-1-isopropoxy-2-propanol (the target compound) exhibited weaker paralyzing activity than its parent alcohol, 3-o-toloxy-1-isopropoxy-2-propanol. This is in direct contrast to the carbamates of 3-o-toloxy-1,2-propanediol (mephenesin carbamate) and 1-o-toloxy-2-propanol, which both showed greater paralyzing activity than their respective parent alcohols [1]. This unique inversion of the carbamylation effect on paralyzing potency is a defining differentiator for this compound.

Paralyzing activity
Head-to-head
Target: activity decreased upon carbamylation vs parent alcohol. Comparators (mephenesin carbamate, 1-o-toloxy-2-propanol carbamate): activity increased.
Supports negative-control SAR studies
Mouse paralyzing assay; Berger 1952
Muscle Relaxant Screening Paralyzing Activity Structure-Activity Relationship

Anticonvulsant Activity: Carbamate Derivatives Show Enhanced Intensity but Short Duration Comparable to Parent Compounds

Berger (1952) reported that the anticonvulsant activity of the target carbamate, along with other o-toloxypropyl carbamates, appears to be greater in intensity compared to the parent alcohol compounds, but equally short in duration to that of the parent compounds [1]. This profile contrasts with the prototypical carbamate meprobamate and its prodrug carisoprodol, which were later developed specifically to achieve prolonged durations of action [2].

Anticonvulsant intensity/duration
Class-level
Greater anticonvulsant intensity than parent alcohol, but equally short duration. Contrasts with prolonged-action meprobamate/carisoprodol.
Decouples efficacy from duration for screening
Qualitative assessment; ED50 not reported
Anticonvulsant Screening Strychnine Antagonism Carbamate Prodrugs

Physicochemical Differentiation: Lower Melting Point and Higher Lipophilicity vs. Mephenesin Carbamate

The target compound exhibits a melting point of 68.5–69 °C, which is approximately 24 °C lower than that of mephenesin carbamate (3-o-toloxy-2-hydroxypropyl carbamate, CAS 533-06-2), reported to melt at about 93 °C [1]. The replacement of the hydroxyl group in mephenesin carbamate with an isopropoxy group in the target compound increases the calculated logP by approximately 1.2–1.5 units (estimated from fragment-based methods), indicating enhanced lipophilicity that may influence membrane permeability and formulation requirements [2].

Melting point & lipophilicity
Cross-study
Δ MP ≈ -24 °C (target 68.5–69 °C vs mephenesin carbamate ~93 °C); estimated Δ logP ≈ +1.2 to +1.5
Supports formulation and BBB penetration studies
logP by fragment-based calculation
Physicochemical Characterization Melting Point Lipophilicity and Permeability

Acute Toxicity Profile: Comparable to or Lower than Parent Alcohol Compounds

Berger (1952) reported that the acute toxicity of all the carbamate derivatives tested, including the target compound, was similar to or of a lower order than that of the corresponding parent compounds [1]. This indicates that carbamylation did not introduce additional acute toxicity liabilities in this series, a finding that distinguishes these early carbamates from later agents where metabolic activation can produce hepatotoxic intermediates [2].

Acute toxicity profile
Class-level
Similar or lower acute toxicity vs parent alcohol; no additional toxicity from carbamylation
Supports acute toxicity endpoint comparison
Qualitative; no LD50 values reported
Acute Toxicity Safety Pharmacology Carbamate Therapeutics

Structural Determinant of Paralyzing Activity Attenuation: The 1-Isopropoxy Group as a Key Differentiator

The presence of the 1-isopropoxy substituent on the propanol backbone of the target compound is the critical structural feature responsible for its unique SAR profile. In the Berger (1952) series, the compounds that retained a free hydroxyl group at the 2-position (mephenesin carbamate and 1-o-toloxy-2-propanol carbamate) showed enhanced paralyzing activity upon carbamylation, whereas the 1-isopropoxy-3-o-toloxy substitution pattern (target compound) resulted in attenuated paralyzing activity [1]. This suggests that the 1-isopropoxy group sterically or electronically interferes with the pharmacophoric requirements for paralyzing activity potentiation by the carbamate moiety.

1-isopropoxy role
Head-to-head
Attenuates paralyzing activity vs. hydroxyl analogs that potentiate; suggests steric/electronic interference.
Defines SAR boundary for carbamylation potentiation
Within same Berger 1952 series
Structure-Activity Relationship Carbamate Chemistry Muscle Relaxant Design

Optimal Research and Industrial Application Scenarios for 1-Isopropoxy-3-(o-tolyloxy)-2-propanol carbamate (CAS 64059-09-2)


Negative Control in Carbamate Muscle Relaxant SAR Studies

The compound's uniquely attenuated paralyzing activity relative to its parent alcohol makes it an ideal negative control in structure-activity relationship (SAR) studies of o-toloxypropyl carbamates. Researchers can use it to define the pharmacophoric boundary where the 1-isopropoxy group abolishes the paralyzing potentiation typically conferred by carbamylation, as established by Berger (1952) [1]. This application is particularly valuable for computational QSAR model training and validation.

Physicochemical Probe for Lipophilicity-Dependent CNS Penetration Studies

With a melting point of 68.5–69 °C and an estimated logP approximately 1.2–1.5 units higher than mephenesin carbamate, the compound serves as a useful physicochemical probe for investigating the relationship between lipophilicity and blood-brain barrier penetration within the carbamate class [1][2]. Its crystalline nature also facilitates formulation studies for solid dosage forms requiring moderate lipophilicity.

Reference Standard for Analytical Method Development in Carbamate Analysis

The well-defined melting point (68.5–69 °C), molecular formula (C14H21NO4), and molecular weight (267.32 g/mol) make this compound suitable as a reference standard for HPLC, GC-MS, or LC-MS method development aimed at detecting and quantifying carbamate derivatives in pharmaceutical or forensic samples [1]. Its distinct chromatographic retention relative to mephenesin carbamate (Δ logP ≈ +1.2) aids in peak identification and resolution.

Toxicological Benchmarking in Carbamate Safety Assessment

The finding that acute toxicity of this carbamate is similar to or lower than its parent alcohol, as reported by Berger (1952), positions it as a benchmark compound for assessing the toxicological impact of carbamylation in the o-toloxypropanol series [1]. This is useful in early safety screening cascades where metabolic activation and off-target toxicity are key concerns.

Application
Selection Property
Validation Focus
Carbamate SAR studies (negative control)
Paralyzing activity attenuation upon carbamylation
Pharmacophore boundary mapping
CNS penetration probe studies
Higher lipophilicity vs. mephenesin carbamate
Partition coefficient and BBB model validation
Analytical reference standard
Defined MP and distinct chromatographic retention
HPLC/GC-MS peak identification
Safety assessment benchmarking
Acute toxicity similar or lower than parent alcohol
Toxicological endpoint comparison within class
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